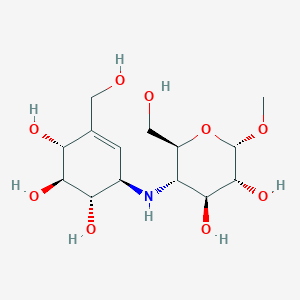

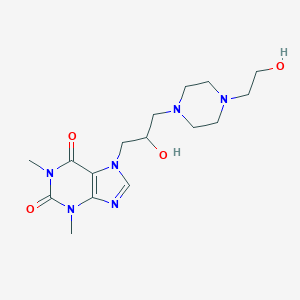

7-(2-羟基-3-(4-(2-羟乙基)-1-哌嗪基)丙基)茶碱

描述

This compound is also known as Xanthinol . It is a drug prepared from theophylline and is used as a vasodilator . It is most often used as the salt with niacin (nicotinic acid), known as xanthinol nicotinate .

Synthesis Analysis

The preparation of this compound is done by first synthesizing epichlorohydrin and theophylline 7-(2-hydroxy-3-chloropropyl)-theophylline and reacting this intermediate with N-methylaminoethanol in a second reaction . A technically simpler synthesis is described by first condensing epichlorohydrin with H-IIethylaminoäthanol and without isolation of the halogen-containing alkanolamine thus formed followed by the reaction with theophylline .Molecular Structure Analysis

The IUPAC name of this compound is 7-[2-hydroxy-3-(2-hydroxyethyl-methylamino)propyl]-1,3-dimethylpurine-2,6-dione . The molecular formula is C13H21N5O4 and the molar mass is 311.342 g·mol−1 .Chemical Reactions Analysis

The synthesis of this compound involves a reaction between epichlorohydrin and theophylline to form 7-(2-hydroxy-3-chloropropyl)-theophylline, which is then reacted with N-methylaminoethanol . This process can be technically challenging due to the need for precise temperature control and the instability of the halogenated alkanolamines formed during the reaction .Physical And Chemical Properties Analysis

The compound has a molar mass of 311.342 g·mol−1 . Other physical and chemical properties are not mentioned in the sources.科学研究应用

增强茶碱药理作用:该化合物增强并倍增了茶碱的药理特性,影响支气管肺和心血管系统 (Danila 等,2000).

心血管特性:它具有有效的抗心律失常和轻度降压特性,以及对 α1 和 α2 肾上腺素受体的亲和力 (Filipek 等,1997).

预防性抗心律失常和降压活性:该化合物表现出强大的预防性抗心律失常活性和降压活性 (Chłoń-Rzepa 等,2004).

抗炎潜力:它具有潜在的抗炎特性,可减少炎性水肿 (Danila 等,2002).

支气管扩张:该化合物在支气管扩张方面有应用,可用于治疗哮喘等疾病 (Corsano 等,1994).

支气管痉挛溶解剂:它被认为是一种支气管痉挛溶解剂,对治疗支气管痉挛有效 (Klingler, 1977).

抑制气管平滑肌收缩:该化合物用于抑制气管平滑肌收缩,表明其在呼吸治疗中的作用 (Danila 等,2000).

降脂作用:已观察到它可以降低高脂血症动物中的胆固醇、动脉粥样硬化脂蛋白和游离脂肪酸 (Ryzhenkov 等,1988).

抗组胺活性:该化合物显示出潜在的抗组胺活性,并正在考虑进行临床试验 (Pascal 等,1985).

抗微生物和抗病毒应用:它具有作为抗微生物和抗病毒剂治疗传染病的潜力 (Ivanchenko, 2018).

毒理学:该化合物在各种动物物种中表现出轻微毒性,但对产前、围产期和产后发育没有显着影响 (Habersang 等,1977).

组胺 H1 受体拮抗作用:在初步筛选时,它显示出与组胺 H1 受体和内源性组胺的强拮抗作用 (Zejc 等,1976).

属性

IUPAC Name |

7-[2-hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N6O4/c1-18-14-13(15(25)19(2)16(18)26)22(11-17-14)10-12(24)9-21-5-3-20(4-6-21)7-8-23/h11-12,23-24H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGKZFYZCYGGHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40941887 | |

| Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2-Hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)theophylline | |

CAS RN |

19971-97-2 | |

| Record name | Theophylline, 7-(2-hydroxy-3-(4-(2-hydroxyethyl)-1-piperazinyl)propyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019971972 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-{2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40941887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6,7,8,9-tetrahydro-5H-cyclohepta[B]pyrazine-2-carbonitrile](/img/structure/B34539.png)

![(3-Ethyl-8,8,10,10-tetramethyl-1,5-dioxa-9-azaspiro[5.5]undecan-3-yl)methyl prop-2-enoate](/img/structure/B34540.png)

![(1R,2R,3S,4S)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B34552.png)